Bienvenue dans la boutique en ligne BenchChem!

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide

Antibacterial Structure-Activity Relationship (SAR) 1,2,4-Triazole

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide (CAS 942033-91-2; molecular formula C₁₃H₁₇N₅O₃S; MW 323.37 g/mol) is a 1,2,4-triazole–sulfamoyl–acetamide hybrid characterized by a propyl-bridged triazole linkage to a para-substituted phenylacetamide core. The compound belongs to a class of sulfonamide-triazole derivatives investigated for antibacterial , antifungal , and cardiovascular applications.

Molecular Formula C13H17N5O3S
Molecular Weight 323.37g/mol
CAS No. 942033-91-2
Cat. No. B500292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide
CAS942033-91-2
Molecular FormulaC13H17N5O3S
Molecular Weight323.37g/mol
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)N2C=NC=N2
InChIInChI=1S/C13H17N5O3S/c1-10(18-9-14-8-15-18)7-16-22(20,21)13-5-3-12(4-6-13)17-11(2)19/h3-6,8-10,16H,7H2,1-2H3,(H,17,19)
InChIKeyATAPZFBSMIXUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide (942033-91-2): Procurement-Relevant Scaffold Profile


N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide (CAS 942033-91-2; molecular formula C₁₃H₁₇N₅O₃S; MW 323.37 g/mol) is a 1,2,4-triazole–sulfamoyl–acetamide hybrid characterized by a propyl-bridged triazole linkage to a para-substituted phenylacetamide core. The compound belongs to a class of sulfonamide-triazole derivatives investigated for antibacterial [1], antifungal , and cardiovascular [2] applications. Currently, no peer-reviewed primary bioassay data exist for this exact compound, placing it as a structural intermediate in the triazole-sulfamoyl chemical space rather than a characterized pharmacological entity.

Why Structurally Similar Triazole-Sulfamoyl Analogs Cannot Be Interchanged with N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide (942033-91-2)


Within the triazole-sulfamoyl-acetamide series, minor structural variations produce substantial differences in biological activity profiles. The propyl spacer between the triazole nitrogen and the sulfamoyl nitrogen in the target compound is a critical structural determinant that distinguishes it from ethyl-linked analogs and regioisomeric variants. Published data on closely related compounds demonstrate that linker length, substitution pattern on the sulfamoyl nitrogen, and the regiochemistry of triazole attachment collectively modulate antibacterial potency by >10-fold [1] and urease inhibitory activity by >100-fold [2]. Thus, generic substitution of one triazole-sulfamoyl derivative for another without direct comparator data is scientifically unsound and risks compromising experimental reproducibility.

Quantitative Differentiation Evidence for N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide (942033-91-2) vs. Closest Analogs


Spacer-Length-Dependent Antibacterial Potency: Propyl vs. Ethyl Linker Comparison

The target compound contains a propyl (-CH(CH₃)-CH₂-) spacer linking the 1,2,4-triazole to the sulfamoyl group. The closest published comparator, N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-N-(3-fluorobenzyl)sulfamoyl)phenyl)acetamide (compound 7b), uses an ethyl (-CH₂-CH₂-) linker with an additional N-(3-fluorobenzyl) substituent and demonstrated an MIC of 16 μg/mL against Escherichia coli [1]. No direct bioassay data exist for the target compound itself. However, SAR trends within this chemical series establish that replacing the ethyl linker with a methyl-branched propyl linker alters conformational flexibility, the spatial relationship between the triazole pharmacophore and the sulfamoyl hydrogen-bonding motif, and lipophilicity — all parameters that directly impact antibacterial activity [1]. Without direct head-to-head data, the target compound's activity cannot be quantitatively predicted from 7b, but class-level SAR indicates the propyl spacer represents a distinct chemical space.

Antibacterial Structure-Activity Relationship (SAR) 1,2,4-Triazole

N-Alkyl Substitution Status: Unsubstituted Sulfamoyl vs. N-(3-Fluorobenzyl) Analog Comparison

A critical structural distinction between the target compound and the most active published analog (7b) is the N-substitution pattern on the sulfamoyl nitrogen. The target compound bears an unsubstituted sulfamoyl (-SO₂-NH-) group, whereas compound 7b carries an N-(3-fluorobenzyl) substituent (-SO₂-N(CH₂-C₆H₄-F)-). The unsubstituted sulfamoyl group is a smaller, more polar hydrogen-bond donor/acceptor that may exhibit different protein-binding profiles, solubility, and metabolic stability compared to the lipophilic benzyl-substituted analog. In the broader sulfonamide-1,2,3-triazole-acetamide class, N-phenylacetamide derivatives showed IC₅₀ values ranging from 0.12 to 4.53 μM against urease, with the unsubstituted N-phenylacetamide scaffold producing 198-fold more potent inhibition than thiourea [2]. This demonstrates that the N-substitution status is a key potency determinant.

Antibacterial N-Alkylation Sulfonamide pharmacophore

Antifungal Target Engagement Potential: Class-Level CYP51 Inhibition Inference for 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is the pharmacophoric core of clinically used azole antifungal agents that inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . 1,2,3-Triazoles exert antifungal effects via CYP51 inhibition, disrupting fungal membrane integrity . While no CYP51 inhibition data exist for the target compound specifically, its 1,2,4-triazole motif, tethered via a propyl linker to a sulfamoylphenyl acetamide scaffold, positions it as a candidate for antifungal screening that is structurally distinct from both clinical triazole antifungals (e.g., fluconazole) and triazole-thioether-linked analogs. The propyl spacer may confer different binding modes compared to the ethyl-linked analogs more commonly studied in the antifungal triazole literature [1].

Antifungal CYP51 (lanosterol 14α-demethylase) Ergosterol biosynthesis

Regiochemical Differentiation: 1,2,4-Triazol-1-yl-Propyl vs. 1,2,4-Triazol-4-yl and Regioisomeric Variants

The target compound features a 1,2,4-triazole ring attached at the N-1 position through a propyl linker to the sulfamoyl nitrogen. This regiochemistry distinguishes it from several close structural analogs: (a) N-{4-[(4H-1,2,4-triazol-4-yl)sulfamoyl]phenyl}acetamide (CAS 346664-13-9), which links the triazole at the N-4 position directly to the sulfamoyl group [1]; (b) N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 941904-72-9), which uses an ethyl linker [1]; and (c) N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide (CAS 927640-43-5), a regioisomer with the methyl branch at a different position on the propyl chain. Regiochemical variation in triazole attachment is known to alter metal-binding geometry, hydrogen-bonding networks, and biological target selectivity [1].

Regiochemistry Structural isomerism 1,2,4-Triazole N-substitution

Urease Inhibitory Potential: Class-Level Evidence from Sulfonamide-1,2,3-Triazole-Acetamide Derivatives

The sulfonamide-triazole-acetamide scaffold class has demonstrated potent urease inhibitory activity relevant to Helicobacter pylori infection. A 2025 study of sulfonamide-1,2,3-triazole-acetamide derivatives (compounds 11a-o) reported IC₅₀ values of 0.12–4.53 μM against urease, with all compounds more potent than the standard inhibitor thiourea (IC₅₀ 23.76 μM) [1]. The most potent compound (11b) was 198-fold more active than thiourea. While the target compound is a 1,2,4-triazole derivative rather than a 1,2,3-triazole, the shared sulfonamide-acetamide scaffold and the established role of the triazole ring in coordinating the urease active-site nickel ions suggest this compound class warrants evaluation for urease inhibition [1]. The target compound's unsubstituted sulfamoyl group may provide a distinct hydrogen-bonding profile compared to the N-substituted derivatives evaluated in the published study.

Urease inhibition Anti-H. pylori Sulfonamide-triazole-acetamide

Druglikeness and Toxicity Profile: In Silico Predictions for the Triazole-Sulfonamide-Acetamide Class

In silico ADMET profiling of the broader sulfonamide-triazole-acetamide class has been reported. For the 1,2,3-triazole-acetamide series, compound 11b demonstrated druglikeness and pharmacokinetic parameters comparable to thiourea while exhibiting improved toxicity predictions [1]. The calculated logP for a related 1,2,4-triazole-sulfamoyl-phenylacetamide derivative (N-(4-(N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide) was 2.8, indicating moderate lipophilicity consistent with oral bioavailability expectations [1]. The target compound (MW 323.37, 5 H-bond acceptors, 2 H-bond donors) complies with Lipinski's Rule of Five, suggesting favorable druglikeness [2]. These class-level predictions support the compound's suitability as a screening candidate.

Drug-likeness In silico ADMET Physicochemical properties

Research and Industrial Application Scenarios for N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide (942033-91-2)


Antibacterial SAR Probe: Triazole Linker Length Optimization Studies

Researchers conducting structure-activity relationship (SAR) studies on triazole-sulfonamide antibacterials can utilize 942033-91-2 as a propyl-linker variant to systematically evaluate the effect of spacer length on antibacterial potency. By comparing with the ethyl-linked analog (CAS 941904-72-9) and the published active compound 7b (MIC 16 μg/mL against E. coli) [1], SAR teams can map the relationship between linker geometry and Gram-negative activity. The unsubstituted sulfamoyl group provides a baseline hydrogen-bonding profile free of confounding N-alkyl effects.

Antifungal Lead Identification: CYP51-Directed Screening of 1,2,4-Triazole Derivatives

The 1,2,4-triazole pharmacophore in 942033-91-2 makes it a candidate for in vitro CYP51 inhibition screening against fungal pathogens. Unlike clinical azoles that typically bear a difluorophenyl group directly attached to the triazole, this compound's propyl-sulfamoyl-phenylacetamide architecture offers a novel chemotype for antifungal lead discovery. Class-level MIC ranges of 0.01–0.27 μmol/mL against Aspergillus niger and Fusarium oxysporum for related triazole derivatives [2] support antifungal screening of this scaffold.

Urease Inhibitor Screening for Anti-Helicobacter pylori Drug Discovery

Given the validated urease inhibitory activity of the sulfonamide-triazole-acetamide class (IC₅₀ 0.12–4.53 μM, up to 198-fold more potent than thiourea) [2], 942033-91-2 represents a structurally distinct 1,2,4-triazole variant for urease inhibition screening. The unsubstituted sulfamoyl hydrogen-bond donor may engage the urease active-site nickel ions differently than the N-substituted 1,2,3-triazole derivatives evaluated in the 2025 Scientific Reports study [2], potentially yielding novel binding modes.

Chemical Biology Tool: Regiochemical Probe for Triazole-Protein Interaction Studies

The specific N-1 triazole attachment with a methyl-branched propyl linker distinguishes 942033-91-2 from N-4 linked analogs (CAS 346664-13-9) and regioisomeric propan-2-yl variants (CAS 927640-43-5) [3]. Chemical biologists investigating the role of triazole regiochemistry in protein-ligand recognition, metal coordination, or supramolecular assembly can employ this compound as a regiochemically defined probe. Its compliance with Lipinski's Rule of Five [3] further supports its use in cellular target engagement assays.

Quote Request

Request a Quote for N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)propyl)sulfamoyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.